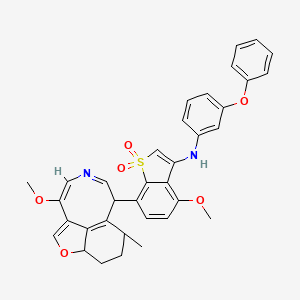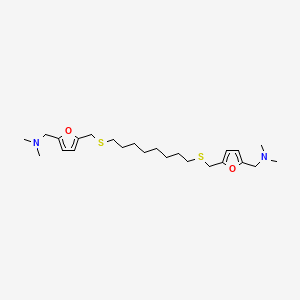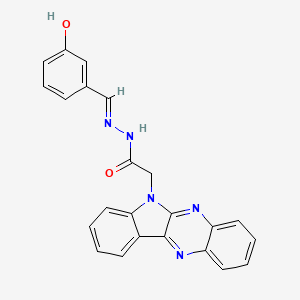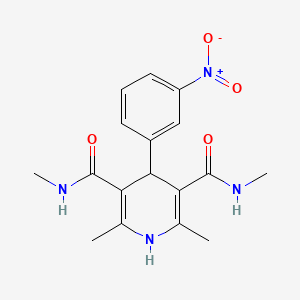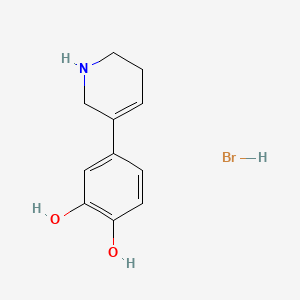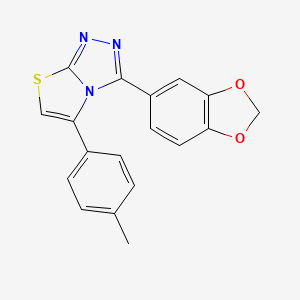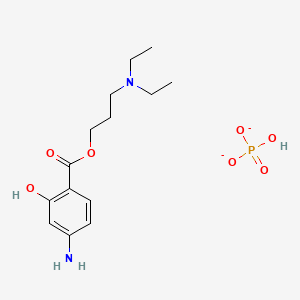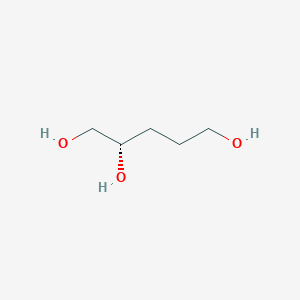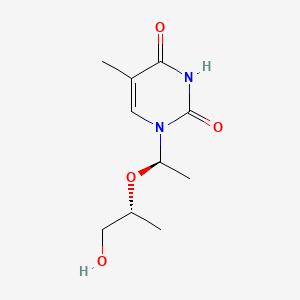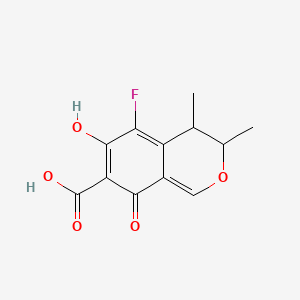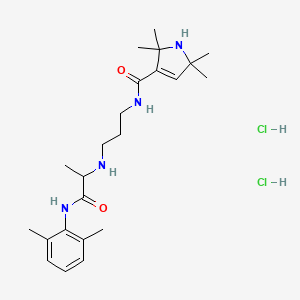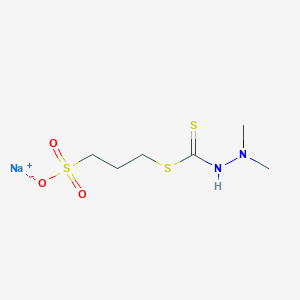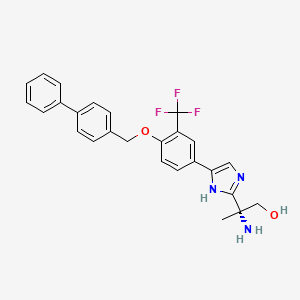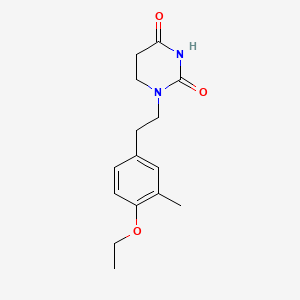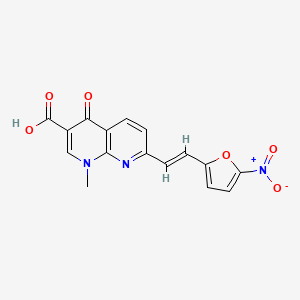
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
DS-677, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
DS-677 has a range of scientific research applications across various fields:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be utilized in the development of new materials or chemical processes.
類似化合物との比較
DS-677 can be compared with other similar compounds based on its molecular structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of DS-677 lies in its specific molecular configuration, which may confer distinct chemical and biological properties .
特性
CAS番号 |
24366-93-6 |
|---|---|
分子式 |
C16H11N3O6 |
分子量 |
341.27 g/mol |
IUPAC名 |
1-methyl-7-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H11N3O6/c1-18-8-12(16(21)22)14(20)11-6-3-9(17-15(11)18)2-4-10-5-7-13(25-10)19(23)24/h2-8H,1H3,(H,21,22)/b4-2+ |
InChIキー |
GHYALFXBRYPUHB-DUXPYHPUSA-N |
異性体SMILES |
CN1C=C(C(=O)C2=C1N=C(C=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
正規SMILES |
CN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
関連するCAS |
29676-95-7 (potassium salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


